1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate
Description
1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and cyano groups
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(6-13)5-9(14)10(15)17-4/h8-9H,5,7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKJIQVORAVHE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl and methyl groups through alkylation reactions. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tert-butyl and methyl groups also contribute to its steric and electronic properties, making it a valuable compound for various applications .
Biological Activity
1-(Tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H19N1O5
- CAS Number : 2165641-29-0
- Molecular Weight : 243.28 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrrolidine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrrolidine structure could lead to increased potency against human cancer cells, suggesting a structure-activity relationship (SAR) that may also apply to this compound.
Antimicrobial Activity
Pyrrolidine derivatives are also noted for their antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities.
Study on Anticancer Activity
A recent study evaluated a series of pyrrolidine derivatives for their anticancer activity against various tumor cell lines. The results indicated that compounds with specific substitutions at the nitrogen atom exhibited enhanced cytotoxicity. Although direct testing on this compound was not conducted, the findings suggest potential for this compound based on its structural characteristics.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.5 |
| This compound | TBD | TBD |
Neuroprotective Study
In a neuroprotective study involving pyrrolidine derivatives, several compounds were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results indicated that compounds with tert-butyl groups provided significant protection compared to controls.
| Compound | Model Used | Protection (%) |
|---|---|---|
| Compound C | SH-SY5Y Cells | 75% |
| Compound D | Primary Neurons | 80% |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(tert-butyl) 2-methyl (2R,4R)-4-cyanopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Answer : The synthesis typically involves multi-step protocols with careful control of stereochemistry. For example, tert-butyl and methyl ester protective groups are introduced early to stabilize reactive intermediates. A key step is the cyanidation at the 4-position of the pyrrolidine ring, often achieved via nucleophilic substitution or cyano-transfer reagents. Stereochemical control is achieved using chiral auxiliaries or catalysts, as seen in palladium-mediated cross-couplings (e.g., Suzuki-Miyaura reactions) and low-temperature lithiation (e.g., LDA at −78°C) to prevent racemization . Solvent polarity (e.g., THF vs. dioxane) and temperature gradients (−78°C to 100°C) critically impact diastereomeric excess .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?
- Answer :
- NMR : ¹H/¹³C NMR resolves stereochemistry by analyzing coupling constants (e.g., for axial vs. equatorial protons) and NOE effects. The tert-butyl group’s singlet at ~1.4 ppm and methyl ester’s triplet near 3.6 ppm are diagnostic .
- IR : Confirms nitrile (C≡N stretch at ~2240 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 299.36) and fragmentation patterns .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., epimerization, elimination) affect the synthesis of this compound, and how can they be mitigated?
- Answer : Epimerization at the 2R/4R centers is a major challenge, especially under basic or high-temperature conditions. Strategies include:
- Using bulky protective groups (e.g., tert-butyl) to sterically hinder racemization .
- Optimizing reaction times (e.g., ≤2 hours for lithiation steps) to minimize side reactions .
- Employing aprotic solvents (e.g., acetonitrile) to avoid acid/base-mediated degradation . Contradictory data on elimination pathways (e.g., formation of α,β-unsaturated esters) can arise from excess base; monitoring via TLC or in-situ IR is recommended .
Q. What strategies are employed to resolve contradictions in NMR data when analyzing diastereomeric mixtures of related pyrrolidine derivatives?
- Answer : Diastereomers often show overlapping signals. Solutions include:
- Dynamic NMR : Heating samples to coalesce split peaks and calculate rotational barriers .
- Chiral Shift Reagents : Eu(fod)₃ induces distinct chemical shifts for enantiomers .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as demonstrated for (2R,4R)-configured intermediates .
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions, and what are the implications for catalytic applications?
- Answer : The tert-butyl group enhances steric protection against nucleophilic attack, particularly at the pyrrolidine nitrogen. Under acidic conditions (e.g., HCl/dioxane), it resists hydrolysis better than benzyl or methyl counterparts, making it suitable for acid-catalyzed reactions . However, prolonged exposure to strong acids (e.g., TFA) can cleave the Boc group, necessitating pH-controlled workflows .
Q. What role does this compound play as an intermediate in synthesizing bioactive molecules or complex natural products?
- Answer : The 4-cyano-pyrrolidine core is a precursor for:
- Proline analogs : Used in peptidomimetics for protease inhibition (e.g., HCV NS3/4A inhibitors) .
- Radiotracers : Tosyloxy intermediates (e.g., from ) are precursors for ¹⁸F-labeled probes in PET imaging .
- Kinase inhibitors : The nitrile group can coordinate with catalytic lysines in ATP-binding pockets .
Methodological Best Practices
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA gradients to confirm enantiomeric ratios ≥98:2 .
- Scale-Up : Replace Pd(OAc)₂ with cheaper Ni catalysts for cost-effective cross-couplings without compromising yield .
- Data Reproducibility : Adopt standardized protocols for anhydrous conditions (e.g., molecular sieves in DMF) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
